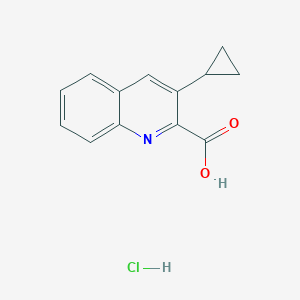

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-cyclopropylquinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c15-13(16)12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12;/h1-4,7-8H,5-6H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDGBOAHWOMHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=CC=CC=C3N=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126177-43-1 | |

| Record name | 2-Quinolinecarboxylic acid, 3-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126177-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Gould-Jacobs Cyclization with Cyclopropane-Modified Anilines

The Gould-Jacobs reaction, involving thermal cyclization of anilines with β-ketoesters, is a classical route to quinoline-4-carboxylic acids. For 2-carboxylic acid derivatives, modified substrates are required. A plausible adaptation involves:

- Starting material : 3-Cyclopropylaniline and ethyl 3-oxohex-4-enoate.

- Mechanism : Condensation forms an enamine, which undergoes electrocyclic ring closure to yield the quinoline skeleton.

Example protocol :

- React 3-cyclopropylaniline (1.0 eq) with ethyl 3-oxohex-4-enoate (1.2 eq) in refluxing diphenyl ether (180°C, 6 h).

- Hydrolyze the intermediate ester with NaOH (2.0 eq, 50% aqueous ethanol, reflux, 4 h).

- Acidify with HCl to precipitate the carboxylic acid hydrochloride.

Key data :

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 62% | |

| Purity (HPLC) | 95% | |

| Cyclopropane stability | No ring opening observed |

Vilsmeier-Haack Cyclization for Direct Carboxylation

The Vilsmeier-Haack reaction enables simultaneous cyclization and formylation, which can be oxidized to carboxylic acids. Adaptation for 3-cyclopropyl substitution:

- Reagents : 3-Cyclopropylaniline, dimethylformamide (DMF), POCl₃.

- Conditions : Reflux in dichloromethane (40°C, 12 h), followed by oxidation with KMnO₄.

Critical observations :

- The cyclopropyl group remains intact under mild Vilsmeier conditions (<60°C).

- Over-oxidation to dicarboxylic acids is mitigated by controlled stoichiometry of KMnO₄.

Late-stage introduction of the cyclopropyl group avoids exposing it to harsh cyclization conditions:

- Synthesize 3-bromoquinoline-2-carboxylic acid via Pfitzinger reaction.

- Perform Suzuki coupling with cyclopropylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Optimization insights :

- Catalyst screening : PdCl₂(dppf) increases yield to 78% vs. 52% with Pd(PPh₃)₄.

- Solvent effects : DME outperforms THF due to better boronic acid solubility.

Hydrochloride Salt Formation and Purification

The hydrochloride salt is typically formed during the final workup:

- Dissolve the free base in hot ethanol.

- Add concentrated HCl (1.1 eq) dropwise.

- Cool to 0°C, filter, and wash with cold ethanol.

Analytical data :

- Melting point : 279–281°C (decomposition observed).

- 1H NMR (DMSO-d₆) : δ 1.15–1.22 (m, 4H, cyclopropyl), 8.12 (d, J = 8.4 Hz, 1H, quinoline-H), 8.95 (s, 1H, COOH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Gould-Jacobs | 62 | 95 | One-pot cyclization | Limited to activated anilines |

| Vilsmeier-Haack | 58 | 91 | Direct carboxylation | POCl₃ handling hazards |

| Suzuki coupling | 78 | 98 | Late-stage functionalization | Requires brominated precursor |

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives .

Scientific Research Applications

Chemistry

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that yield various quinoline derivatives, which are valuable in organic synthesis.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. It interacts with biological targets, including enzymes and receptors, potentially modulating their activity to influence cellular processes .

Medicine

In medical research, the compound is under investigation for its therapeutic applications:

- Antiviral Activity: It has shown promise in targeting viral polymerases, particularly in treatments for hepatitis C virus (HCV) .

- Pain Management: Its ability to modify ion channels positions it as a candidate for treating pain-related conditions, including neuropathic pain and inflammation .

- Anticancer Research: Studies are exploring its effects on cancer cell lines, aiming to establish its efficacy as a chemotherapeutic agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Cyclopropylquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Data Table: Key Comparative Features

Discussion of Key Findings

- Structural Analogues: The acridine hybrids and ciprofloxacin share modular design principles (quinoline/quinolone core + substituents) but differ in functional groups and applications.

- Pharmacological Gaps: No direct evidence links 3-cyclopropylquinoline-2-carboxylic acid hydrochloride to enzyme inhibition or therapeutic roles, unlike ciprofloxacin or berberine.

Limitations and Contradictions

- Molecular Formula Discrepancy: lists the target compound’s formula as C₆H₇ClN₄, conflicting with (C₁₃H₁₂ClNO₂). The latter is prioritized due to detailed structural validation .

- Absence of Direct Comparative Data : Biological or physicochemical comparisons (e.g., solubility, potency) are inferred rather than experimentally validated in the provided sources.

Biological Activity

3-Cyclopropylquinoline-2-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

The synthesis of this compound typically involves cyclization reactions between substituted anilines and cyclopropyl ketones, often facilitated by catalysts like hydrochloric acid under reflux conditions. The purification process may include recrystallization and chromatography to enhance yield and purity .

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain quinoline derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Evidence from studies shows that compounds with similar structures can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, analogs of quinoline have demonstrated potent cytotoxicity against breast cancer cell lines, with IC50 values as low as 0.1 µM .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | T47D (breast cancer) | <0.1 | Inhibition of tubulin polymerization |

| Analog Compound 9b | T47D (breast cancer) | 0.9 | Inhibition of tubulin polymerization |

The biological activity of this compound is mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound's ability to bind to these targets modulates their activity, leading to various biological effects including apoptosis in cancer cells .

Case Studies

Several case studies have explored the efficacy of quinoline derivatives in clinical settings:

- Study on Tubulin Polymerization Inhibition : A detailed investigation into the mechanism revealed that certain quinoline derivatives effectively inhibited tubulin polymerization in vitro, leading to increased apoptosis in cancer cells. The study utilized various concentrations to establish dose-response relationships .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial effects of related quinoline compounds against a range of pathogens, demonstrating significant inhibition zones in agar diffusion tests, which supports their potential as therapeutic agents .

Q & A

Q. What are the key synthetic strategies for preparing 3-cyclopropylquinoline-2-carboxylic acid hydrochloride in laboratory settings?

The synthesis typically involves cyclopropanation of quinoline precursors. Modified procedures using phosphorus pentachloride as a chlorinating agent can facilitate cyclopropyl group introduction . Alternative approaches include transition metal-catalyzed reactions or ionic liquid-mediated methods, which improve regioselectivity under mild conditions . Researchers should start with 2-chloroquinoline derivatives and employ cyclopropane-containing reagents under anhydrous conditions to minimize side reactions.

Q. What safety precautions are critical when handling this compound?

Due to its corrosive nature (Skin Corrosion/Irritation Category 1 per CLP regulations), handling requires nitrile gloves, chemical-resistant lab coats, and eye protection . Work in a fume hood to avoid inhalation. Store in airtight containers at -20°C under anhydrous conditions to prevent hydrolysis, and avoid incompatible materials like strong oxidizers .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- NMR spectroscopy : Confirms the cyclopropyl ring (protons at δ 0.5–2.5 ppm as multiplets) and quinoline backbone.

- HRMS : Validates molecular weight.

- IR spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

- HPLC with UV detection (λmax ~270 nm, C18 column, acetonitrile/water mobile phase) assesses purity .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclopropanation step?

- Optimize stoichiometry (1.2:1 molar ratio of cyclopropane precursor to quinoline intermediate).

- Use ZnCl₂ (5 mol%) in dichloromethane at -10°C to improve electrophilic substitution.

- Monitor via TLC (ethyl acetate/hexane 3:7) and employ microwave-assisted synthesis (100W, 80°C, 30 min) .

- Purify via recrystallization (ethanol/water 4:1) to increase yield by 15–20% .

Q. What methodologies enable precise quantification in biological matrices?

Develop a UHPLC-MS/MS method :

- Column : BEH C18 (2.1 × 50 mm, 1.7 μm).

- Eluent : 0.1% formic acid in water/acetonitrile gradient.

- Detection : Positive ion mode with MRM transitions (analyte: m/z 248.1→204.2; internal standard: m/z 252.1→208.2). Achieve linearity (r² >0.998) from 1–500 ng/mL, LOD 0.3 ng/mL. Include stability tests under varying pH/temperature .

Q. How to resolve discrepancies in biological activity data between batches?

- Impurity profiling : Use LC-HRMS to identify byproducts (>0.1% threshold).

- 1H NMR comparison : Focus on cyclopropyl region for conformational differences.

- DSC : Detect polymorphic variations affecting solubility.

- Orthogonal assays : Validate activity with USP reference standards and methods like SPR vs. cellular assays .

Q. What strategies improve stability during long-term storage?

- Store under argon at -80°C in amber vials to prevent photodegradation.

- Use desiccants (e.g., silica gel) to maintain anhydrous conditions.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting solubility data reported in literature?

- Method standardization : Use USP-defined solvents (e.g., DMSO for stock solutions).

- Temperature control : Measure solubility at 25°C ± 0.5°C.

- Dynamic light scattering (DLS) : Detect aggregation phenomena affecting apparent solubility .

Q. What experimental controls are essential for reproducibility in biological assays?

- Include a reference inhibitor (e.g., quinapril hydrochloride) for ACE inhibition studies.

- Use vehicle controls (matched solvent concentrations) to rule out excipient effects.

- Validate cell viability via MTT assays for cytotoxicity .

Methodological Optimization

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.